N-(4-Bromobenzyl)-4-methoxybenzamide
Description
Contextual Significance of Substituted Benzamide (B126) Scaffolds
The benzamide scaffold is a cornerstone in medicinal chemistry and materials science. These structures are recognized for their ability to engage in various biological interactions, often serving as a foundational element in the design of therapeutic agents. The versatility of the benzamide core allows for substitutions on both the benzoyl and the amine moieties, enabling the fine-tuning of a molecule's physicochemical and biological properties. This adaptability has led to the development of a wide array of benzamide derivatives with diverse applications.
Substituted benzamides have been investigated for a range of biological activities, including their potential as antifungal and antimicrobial agents. The nature and position of the substituents on the aromatic rings can significantly influence the biological efficacy of these compounds.
Overview of Arylalkyl Amides in Synthetic Organic Chemistry
Arylalkyl amides, a class of compounds to which N-(4-Bromobenzyl)-4-methoxybenzamide belongs, are of significant interest in synthetic organic chemistry due to their prevalence in biologically active molecules and their utility as synthetic intermediates. The amide bond itself is a fundamental linkage in peptides and proteins, and its formation is a critical reaction in organic synthesis.
The synthesis of arylalkyl amides can be achieved through various coupling reactions. A common and effective method involves the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent to enhance the reaction's efficiency. For instance, the use of (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) as a coupling agent is a well-established method for forming the amide bond between a carboxylic acid and an amine.
Research Trajectory and Academic Importance of this compound
While specific studies on this compound are limited, its structural similarity to other N-(4-halobenzyl)amides suggests a potential for biological activity. Research on analogous compounds has demonstrated that the presence of a halogen on the benzyl (B1604629) ring and various substituents on the benzamide ring can impart interesting biological properties, including antifungal activity.
The academic importance of this compound, therefore, lies in its potential as a candidate for biological screening and as a building block in the synthesis of more complex molecules. The presence of the bromo and methoxy (B1213986) functional groups provides handles for further chemical modification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.
Detailed Research Findings
Given the absence of specific literature on this compound, this section will detail the synthesis and characterization of closely related N-(4-halobenzyl)amides, providing a scientifically grounded expectation of the properties of the title compound.
A general and effective method for the synthesis of N-(4-halobenzyl)amides involves the coupling of a substituted benzoic acid with a 4-halobenzylamine in the presence of a coupling agent like BOP. This reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF).
A plausible synthetic route to this compound would involve the reaction of 4-methoxybenzoic acid with 4-bromobenzylamine (B181089).
Table 1: Representative Synthesis of N-(4-halobenzyl)amides
| Reactant 1 | Reactant 2 | Coupling Agent | Product |
| Benzoic Acid | 4-Chlorobenzylamine | BOP | N-(4-Chlorobenzyl)benzamide |
| 4-Hydroxybenzoic Acid | 4-Chlorobenzylamine | BOP | N-(4-Chlorobenzyl)-4-hydroxybenzamide |
| 4-Hydroxy-3-methoxybenzoic Acid | 4-Chlorobenzylamine | BOP | N-(4-Chlorobenzyl)-4-hydroxy-3-methoxybenzamide |
This table is illustrative and based on general synthetic procedures for analogous compounds.
The characterization of these compounds typically involves spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of both rings, a singlet for the methoxy group protons, a doublet for the benzylic methylene (B1212753) protons, and a triplet for the amide N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the benzylic methylene carbon. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and aromatic C=C stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, and characteristic fragmentation patterns. |
This table represents expected data based on the analysis of similar compounds and is not based on experimental results for the title compound.
Research on a series of N-(4-halobenzyl)amides derived from cinnamic and benzoic acids has shown that these compounds can exhibit antifungal activity against various Candida species. mdpi.commdpi.com For instance, certain benzamides with hydroxyl and methoxyl substitutions have demonstrated notable inhibitory effects. nih.gov This suggests that this compound could also possess biological activity worthy of investigation.
Structure
3D Structure
Properties
Molecular Formula |
C15H14BrNO2 |
|---|---|
Molecular Weight |
320.18 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-methoxybenzamide |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-8-4-12(5-9-14)15(18)17-10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
AXLUWPTUJKNCQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Bromobenzyl 4 Methoxybenzamide and Its Analogues
Established Amidation Techniques
Traditional methods for amide bond formation remain prevalent due to their reliability and well-understood mechanisms. These techniques typically involve the coupling of a carboxylic acid and an amine, often requiring activation of the carboxyl group to facilitate the reaction.
Direct Amidation Approaches
Direct amidation involves the reaction of a carboxylic acid and an amine to form an amide with the elimination of water. diva-portal.org This method is atom-economical but often requires high temperatures to drive the dehydration, which can be unsuitable for sensitive substrates. researchgate.net To overcome this limitation, various catalysts have been developed.
Group (IV) metal complexes, including those of titanium, zirconium, and hafnium, have been shown to catalyze the direct formation of amides from non-activated carboxylic acids and amines. diva-portal.org For instance, titanium(IV) isopropoxide (Ti(OiPr)4) and zirconium(IV) chloride (ZrCl4) are effective catalysts for this transformation, with water being the only byproduct. diva-portal.org The reaction is typically carried out in a solvent like THF or toluene, sometimes in the presence of molecular sieves to remove the water generated and drive the equilibrium towards the product. diva-portal.org Another effective catalyst is titanium tetrafluoride (TiF4), which promotes the direct amidation of both aromatic and aliphatic carboxylic acids in refluxing toluene. researchgate.net
Table 1: Catalysts for Direct Amidation of Carboxylic Acids and Amines
| Catalyst | Typical Loading (mol%) | Solvent | Temperature | Key Feature |
|---|---|---|---|---|
| Ti(OiPr)4 | 2-5 | THF, Toluene | Reflux | Group (IV) metal catalyst diva-portal.org |
| ZrCl4 | 2 | THF | Reflux | Effective with molecular sieves diva-portal.org |
Carbodiimide-Mediated Coupling Reactions
Carbodiimide-mediated coupling is a widely used method for amide bond synthesis at room temperature, avoiding the harsh conditions of thermal amidation. researchgate.net Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are popular choices. researchgate.netresearchgate.net The reaction proceeds by activating the carboxylic acid (4-methoxybenzoic acid) to form a highly reactive O-acylisourea intermediate. This intermediate then readily undergoes nucleophilic attack by the amine (4-bromobenzylamine) to yield the desired amide, N-(4-Bromobenzyl)-4-methoxybenzamide, and a urea (B33335) byproduct (dicyclohexylurea or EDU).
The primary advantage of this method is its mild reaction conditions, which preserves stereocenters and is compatible with a wide range of functional groups. diva-portal.org Carbodiimides are a unique class of heterocumulene compounds whose chemistry has made them exceedingly useful in modern organic synthesis. rsc.org
Acyl Halide Condensations
The reaction between an acyl halide and an amine is one of the most common and efficient methods for preparing amides. researchgate.net This two-step process begins with the conversion of the carboxylic acid, 4-methoxybenzoic acid, into a more reactive acyl halide, typically 4-methoxybenzoyl chloride. This activation is commonly achieved using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). google.com
In the second step, the isolated 4-methoxybenzoyl chloride is reacted with 4-bromobenzylamine (B181089). A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid byproduct generated during the condensation. nih.gov This method is often high-yielding and proceeds rapidly under mild conditions. nih.gov For example, a similar synthesis of N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide was achieved by reacting 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline (B143363) in the presence of triethylamine, affording the product in 82% yield after stirring at room temperature for 12 hours. nih.gov
Table 2: Comparison of Established Amidation Techniques
| Method | Starting Materials | Key Reagent/Condition | Byproduct | Advantages |
|---|---|---|---|---|
| Direct Amidation | Carboxylic Acid, Amine | High Temperature or Catalyst (e.g., TiF4) | Water | Atom economical diva-portal.orgresearchgate.net |
| Carbodiimide Coupling | Carboxylic Acid, Amine | DCC, EDC | Urea derivative | Mild conditions, high functional group tolerance researchgate.net |
Photocatalytic and Green Chemistry Syntheses
In response to the growing need for sustainable chemical processes, green chemistry approaches have been developed for amide synthesis. These methods aim to reduce waste, avoid harsh reagents, and utilize renewable energy sources.
Visible-Light Photoredox Catalysis for Amide Bond Formation
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling the formation of chemical bonds under mild conditions. nih.gov This strategy can be applied to amide bond formation, providing an alternative to traditional condensation methods. nih.govorganic-chemistry.org The process often involves a photocatalyst, such as an organic dye (e.g., eosin (B541160) Y) or a metal complex, that becomes excited upon absorbing visible light. nih.gov
This activation mode can facilitate controlled radical-involved reactions. nih.gov For example, a metal- and additive-free method using the organic photocatalyst 9-mesityl-10-methylacridinium (B1239669) tetrafluoroborate (B81430) has been shown to promote amide bond formation in high yields. organic-chemistry.org This approach is noted for its broad substrate scope and excellent tolerance of functional groups like halogens, ethers, and esters, making it suitable for the synthesis of complex molecules like this compound. organic-chemistry.org The reactions are environmentally friendly, compatible with air and water, and avoid the stoichiometric waste products generated in classical coupling reactions. organic-chemistry.orgnih.gov
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis utilizes dielectric heating to dramatically reduce reaction times, often from hours to minutes, while improving product yields. rsc.orgnih.gov This technology has been successfully applied to a vast range of reactions, including the synthesis of amides and N-heterocycles. rsc.orgresearchgate.net
In a typical microwave-assisted amidation, the reactants (4-methoxybenzoic acid and 4-bromobenzylamine) are mixed, sometimes in a solvent or under solvent-free conditions, and irradiated in a dedicated microwave reactor. researchgate.net The rapid and uniform heating can efficiently drive the dehydration required for direct amidation or accelerate catalyzed coupling reactions. diva-portal.org The use of microwave irradiation is considered a green chemistry approach as it often reduces solvent usage and energy consumption compared to conventional heating in an oil bath. nih.govarkat-usa.org This method has been used to synthesize various benzimidazole (B57391) and oxazine (B8389632) derivatives, demonstrating its broad applicability in medicinal chemistry. researchgate.netarkat-usa.org
Nanocatalyst-Enabled Processes (e.g., SBA-Pr-SO3H)
The application of heterogeneous nanocatalysts represents a significant advancement in organic synthesis, offering advantages such as high efficiency, reusability, and simplified product purification. Among these, sulfonic acid-functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H) has emerged as a potent solid acid catalyst for a variety of organic transformations, including the synthesis of amides.
SBA-Pr-SO3H is characterized by a high surface area and large, uniform pore size, which facilitates the access of reactants to the catalytic sulfonic acid sites. ccsenet.org Its mechanism in amide synthesis involves the activation of the carboxylic acid carbonyl group, enhancing its electrophilicity and promoting nucleophilic attack by the amine. orgchemres.org This catalytic action allows the reaction to proceed under milder conditions than traditional methods.
While a specific study detailing the synthesis of this compound using SBA-Pr-SO3H is not prominently available, the catalyst's proven efficacy in analogous reactions suggests its applicability. For instance, SBA-Pr-SO3H has been successfully employed in the synthesis of various quinoxaline (B1680401) and isoindigo derivatives, which also involve condensation reactions. ccsenet.orgresearchgate.net The synthesis would likely involve the direct amidation of 4-methoxybenzoic acid with 4-bromobenzylamine in the presence of the SBA-Pr-SO3H catalyst.
Table 1: Examples of SBA-Pr-SO3H Catalyzed Reactions
| Reactants | Product Type | Catalyst | Conditions | Key Advantages |
| o-Phenylenediamines and 1,2-diketones | Quinoxaline derivatives | SBA-Pr-SO3H | One-pot, efficient | High yields, reusable catalyst |
| Oxindole (B195798) and isatin (B1672199) derivatives | Isoindigo derivatives | SBA-Pr-SO3H | Solvent-free, 140 °C | Efficient, heterogeneous catalyst, good to excellent yields |
| Benzylic alcohols and nitriles | Amides (via Ritter reaction) | SiO2-Pr-SO3H | Solvent-free | Simple work-up, reusable catalyst |
Solvent-Free Reaction Systems
The development of solvent-free reaction systems is a cornerstone of green chemistry, aiming to reduce the environmental impact associated with the use of volatile and often toxic organic solvents. Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has proven to be a particularly effective technique for a wide range of chemical transformations, including amide bond formation. researchgate.netcem.com
In a typical solvent-free microwave-assisted synthesis of this compound, 4-methoxybenzoic acid and 4-bromobenzylamine would be mixed with a suitable solid support or a catalytic amount of a dehydrating agent and then irradiated with microwaves. The direct absorption of microwave energy by the polar reactants leads to rapid and uniform heating, significantly accelerating the reaction rate. oatext.com This often results in dramatically reduced reaction times, from hours to mere minutes, and can also lead to higher product yields and purities. researchgate.net
The absence of a solvent simplifies the work-up procedure, as the product can often be isolated by simple recrystallization or filtration. This approach not only minimizes waste but also reduces the energy consumption associated with solvent removal. Various amides and other organic compounds have been successfully synthesized using this methodology, demonstrating its broad applicability. researchgate.netchemicalbook.com
Table 2: Comparison of Conventional and Microwave-Assisted Solvent-Free Amide Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Solvent-Free Synthesis |
| Reaction Time | Typically several hours | Often completed within minutes researchgate.net |
| Energy Source | External heating (oil bath, heating mantle) | Direct dielectric heating oatext.com |
| Solvent | Often requires high-boiling, toxic solvents | No solvent required cem.com |
| Work-up | Can be complex, involving extraction and distillation | Simplified, often just filtration or crystallization |
| Yield | Variable, can be lower due to side reactions | Often higher due to rapid reaction and fewer side products researchgate.net |
| Environmental Impact | Higher due to solvent use and energy consumption | Significantly lower, aligns with green chemistry principles |
Principles and Practices of Green Chemistry in Benzamide (B126) Synthesis
The synthesis of benzamides, including this compound, is increasingly guided by the twelve principles of green chemistry. These principles provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
Key green chemistry principles relevant to benzamide synthesis include:
Prevention of Waste: Designing syntheses to minimize waste is a primary goal. Catalytic methods and solvent-free reactions are prime examples of waste prevention in action. catalyticamidation.info
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. Direct amidation reactions, where the only byproduct is water, have a high atom economy. walisongo.ac.id In contrast, methods using stoichiometric activating agents generate significant waste, leading to low atom economy.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled. catalyticamidation.info The use of nanocatalysts like SBA-Pr-SO3H exemplifies this principle.
Use of Safer Solvents and Auxiliaries: When solvents are necessary, the choice of a green solvent (e.g., water, ethanol) is crucial. However, the ideal scenario is to eliminate the need for solvents altogether, as in solvent-free reactions. cem.com
The application of these principles is not merely theoretical. Green chemistry metrics such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) are used to quantitatively assess the "greenness" of a synthetic route. walisongo.ac.id For example, a laboratory experiment comparing different amide-forming reactions demonstrated that a boric acid-catalyzed condensation, which has a high atom economy and generates only water as a byproduct, was the greenest method based on these metrics. walisongo.ac.id
Strategies for Benzyl (B1604629) Amide Construction
The construction of the N-benzyl amide linkage is a fundamental transformation in organic synthesis. The following sections detail two primary strategies for achieving this, focusing on the precursors used.
Utilizing Benzylamines as Amine Precursors
The most direct and common method for the synthesis of N-benzyl amides involves the reaction of a carboxylic acid or its derivative with a benzylamine (B48309). In the case of this compound, this would involve the coupling of 4-methoxybenzoic acid with 4-bromobenzylamine.
This amidation can be achieved through several approaches:
Direct Thermal Amidation: This method involves heating the carboxylic acid and amine at high temperatures, typically above 160 °C, to drive off the water formed. While simple, the harsh conditions can limit its applicability to robust substrates. mdpi.com
Catalytic Direct Amidation: This is a greener alternative that employs a catalyst to facilitate the reaction under milder conditions. A variety of catalysts, including those based on boron and titanium, have been developed for this purpose. mdpi.comrsc.org These catalysts work by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Amidation via Activated Carboxylic Acid Derivatives: A traditional and highly effective method involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride or an activated ester. For example, 4-methoxybenzoyl chloride can be reacted with 4-bromobenzylamine, often in the presence of a base to neutralize the HCl byproduct. While reliable, this method has a lower atom economy due to the use of stoichiometric activating agents.
Synthetic Pathways Incorporating Aromatic Halides
One prominent approach is the copper-catalyzed amination of bromobenzoic acids. nih.gov For instance, 2-bromobenzoic acids can be coupled with a range of aryl and alkyl amines in the presence of a copper catalyst to yield N-substituted anthranilic acids. While this example involves amination of the benzoic acid moiety, similar principles could be applied in a convergent synthesis where a key bond is formed via a cross-coupling reaction involving an aromatic halide.
Another powerful strategy involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. While not a direct amidation, these reactions can be used to construct the carbon skeleton of the target molecule before the final amide bond formation. For example, a Suzuki coupling could be used to link two aromatic rings, one of which is later elaborated to the benzylamine or carboxylic acid functionality.
These methods, which rely on the reactivity of aromatic halides, provide synthetic flexibility and allow for the construction of complex molecular architectures from readily available starting materials.
Computational and Theoretical Chemistry of N 4 Bromobenzyl 4 Methoxybenzamide
Quantum Chemical Investigations
Quantum chemical methods are central to understanding the electronic behavior of molecules. These calculations provide a foundation for interpreting molecular stability, reactivity, and spectroscopic profiles.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of a molecule. For N-(4-Bromobenzyl)-4-methoxybenzamide, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), would predict key structural parameters.
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxybenzamide (B147235) ring, which acts as the primary electron-donating part of the molecule. Conversely, the LUMO would likely be distributed over the bromobenzyl moiety and the electron-withdrawing carbonyl group of the amide linkage.
Table 1: Key Parameters Derived from FMO Analysis
| Parameter | Description | Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability of the molecule. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A key indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values.
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the highly electronegative oxygen atoms of the carbonyl and methoxy (B1213986) groups.
Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. The hydrogen atom of the amide (N-H) group would be a primary site of positive potential.
Green Regions: Denote areas of neutral or near-zero potential, typically found over the carbon skeletons of the aromatic rings.
The MEP map provides a clear visual guide to the molecule's reactive sites and its potential for forming intermolecular interactions, such as hydrogen bonds.
Prediction of Spectroscopic Signatures (Theoretical NMR, IR)
DFT calculations can accurately predict spectroscopic data, which serves as a powerful method for validating experimental findings.
Theoretical IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to produce a theoretical Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the peaks observed in an experimental spectrum. Key predicted vibrations for this compound would include the N-H stretching of the amide, the C=O stretching of the carbonyl group, C-O stretching of the methoxy group, and various C-H and C=C vibrations from the aromatic rings.
Theoretical NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical values are typically correlated with experimental data (often recorded in a solvent like DMSO-d₆ or CDCl₃) to confirm the molecular structure.
Table 2: Predicted Spectroscopic Signatures for this compound
| Spectroscopy | Functional Group / Atom Type | Expected Theoretical Value Range |
|---|---|---|
| FT-IR | N-H Stretch (Amide) | ~3300-3400 cm⁻¹ |
| C=O Stretch (Amide) | ~1650-1680 cm⁻¹ | |
| C-O Stretch (Methoxy) | ~1250 cm⁻¹ (asymmetric), ~1030 cm⁻¹ (symmetric) | |
| ¹H NMR | N-H Proton (Amide) | 6.0 - 8.5 ppm (can be broad) |
| Aromatic Protons | 6.9 - 7.9 ppm | |
| Benzylic CH₂ Protons | ~4.6 ppm | |
| Methoxy OCH₃ Protons | ~3.8 ppm | |
| ¹³C NMR | C=O Carbon (Amide) | ~167 ppm |
| Aromatic Carbons | 113 - 163 ppm | |
| Benzylic CH₂ Carbon | ~44 ppm |
UV-Vis Absorption Spectrum Modeling (e.g., Time-Dependent DFT/Polarizable Continuum Model (TD-DFT/PCM))
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for modeling the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths (f), which correspond to the intensity of the absorption.
For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions originating from the two aromatic rings and the amide group. The calculations can also reveal the nature of these transitions, identifying which molecular orbitals are involved. To account for solvent effects, the Polarizable Continuum Model (PCM) is often integrated into the TD-DFT calculations, providing more accurate predictions that can be compared with experimental solution-phase spectra.
Molecular Modeling and Simulation
Beyond quantum chemical investigations of a single molecule, molecular modeling and simulation techniques can be used to study the behavior of this compound in a condensed phase. These simulations can model intermolecular interactions, such as hydrogen bonding (e.g., between the N-H and C=O groups of adjacent molecules) and π-π stacking of the aromatic rings, which govern the crystal packing and solid-state structure of the compound. Hirshfeld surface analysis is another computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(4-Chlorophenyl)-4-methoxybenzamide |
Molecular Docking Methodologies for Interaction Profiling
No specific studies detailing the molecular docking of this compound were found. Such studies would be essential to predict its binding affinity and interaction with biological targets.
Ligand-Receptor Interaction Prediction
Information regarding the prediction of ligand-receptor interactions for this compound is not available.
Binding Mode Elucidation
There are no published data elucidating the specific binding modes of this compound with any receptor.
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics
No molecular dynamics simulation studies for this compound have been identified in the surveyed literature. These simulations would be crucial for understanding the compound's behavior in a simulated biological environment.
Assessment of Conformational Landscapes
An assessment of the conformational landscapes of this compound is not possible without relevant MD simulation data.
Solvent Accessibility Studies
There are no available studies on the solvent accessibility of this compound.
Analysis of Intermolecular Hydrogen Bonding Networks
An analysis of the intermolecular hydrogen bonding networks formed by this compound cannot be conducted due to the absence of specific simulation results.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies: Theoretical Frameworks
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are foundational theoretical frameworks in medicinal chemistry and drug design. These computational methodologies aim to establish a mathematical or qualitative correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, these studies provide a systematic approach to understanding how specific structural modifications influence their interaction with biological targets, thereby guiding the design of more potent and selective molecules.
The core principle of QSAR is to model the biological activity as a function of various molecular descriptors that quantify the physicochemical properties of the compounds. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. By developing a statistically significant QSAR model, it becomes possible to predict the activity of novel, unsynthesized compounds, thus prioritizing synthetic efforts and reducing the costs and time associated with drug discovery. researchgate.netunair.ac.id
SAR studies, on the other hand, often involve a more qualitative analysis of how the variation of substituents at different positions of a core scaffold affects biological activity. This is typically achieved by synthesizing a series of analogs and evaluating their activity, leading to the identification of key structural features, or pharmacophores, that are essential for the desired biological effect.
The biological activity of this compound is intrinsically linked to its ability to interact with a specific biological target, such as a receptor or an enzyme. The nature and orientation of its constituent functional groups, particularly the substituents on the aromatic rings, play a crucial role in governing these molecular interactions. The 4-bromo substituent on the benzyl (B1604629) ring and the 4-methoxy group on the benzamide (B126) ring are key modulators of the molecule's electronic and steric properties, which in turn influence its binding affinity and selectivity.
The bromo group at the para-position of the benzyl ring is an electron-withdrawing group due to its inductive effect, while also being weakly deactivating through resonance. This electronic influence can affect the reactivity of the benzyl moiety and its potential to engage in electrostatic or van der Waals interactions with the target. Furthermore, the size of the bromine atom contributes to the steric bulk of this part of the molecule, which can be critical for fitting into a specific binding pocket. In some cases, halogen atoms can also participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.
A hypothetical SAR study on a series of N-benzylbenzamide analogs could reveal the following trends, illustrating the importance of substituent effects:
| Substituent at 4-position of Benzyl Ring | Substituent at 4-position of Benzamide Ring | Relative Biological Activity | Plausible Interaction Influenced |
| -Br | -OCH₃ | Baseline | Combination of steric, electronic, and hydrophobic effects. |
| -H | -OCH₃ | Decreased | Loss of potential halogen bonding and altered electronics. |
| -Cl | -OCH₃ | Similar to -Br | Similar electronic and steric profile to bromine. |
| -CH₃ | -OCH₃ | Variable | Increased hydrophobicity, altered steric and electronic properties. |
| -Br | -H | Decreased | Loss of hydrogen bond accepting capability from the methoxy group. |
| -Br | -OH | Increased | Potential for additional hydrogen bonding. |
This table is illustrative and based on general principles of medicinal chemistry.
The ultimate goal of QSAR and SAR studies is to derive a set of structural requirements, or correlates, that are essential for optimal engagement with a biological target. This involves identifying the key pharmacophoric features and understanding how their spatial arrangement and physicochemical properties contribute to the binding affinity.
For this compound, a structural correlate for target engagement might include:
A hydrogen bond donor/acceptor system: The amide linkage is a primary site for such interactions.
An aromatic ring system (the benzamide moiety): This may engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding site. The electron-donating methoxy group can modulate the strength of these interactions.
A second aromatic ring system (the benzyl moiety): This can also participate in hydrophobic or π-π interactions. The bromo substituent's size and electronic properties would be critical for the specificity of this interaction.
QSAR models can quantify these structural correlates by using various molecular descriptors. For example, a QSAR equation might take the following general form:
log(1/C) = a (logP) + b (σ) + c (Es) + d
Where:
C is the concentration of the compound required to produce a defined biological effect.
logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.
σ is the Hammett constant, representing the electronic effect of a substituent.
Es is the Taft steric parameter, representing the steric effect of a substituent.
a, b, c, and d are constants derived from the regression analysis of a series of compounds.
By analyzing the coefficients (a, b, c), researchers can deduce the relative importance of hydrophobicity, electronics, and sterics for biological activity. For instance, a positive coefficient for logP would suggest that increasing hydrophobicity is beneficial for activity, while a negative coefficient for Es would indicate that smaller substituents are preferred at a particular position.
In the context of this compound, a QSAR study would involve synthesizing and testing a series of analogs with variations at the 4-positions of both rings and potentially other positions as well. The resulting data would then be used to build a predictive model that could guide the design of new derivatives with enhanced potency and selectivity.
Below is a hypothetical data table illustrating the kind of data that would be used to build a QSAR model for a series of N-benzylbenzamide analogs targeting a specific enzyme.
| Compound | R1 (Benzyl 4-pos) | R2 (Benzamide 4-pos) | logP | σ (R1) | Es (R1) | IC₅₀ (µM) | log(1/IC₅₀) |
| 1 | -Br | -OCH₃ | 4.10 | 0.23 | -1.16 | 5.2 | 5.28 |
| 2 | -H | -OCH₃ | 3.54 | 0.00 | 0.00 | 15.8 | 4.80 |
| 3 | -Cl | -OCH₃ | 3.99 | 0.23 | -0.97 | 6.1 | 5.21 |
| 4 | -CH₃ | -OCH₃ | 3.92 | -0.17 | -1.24 | 8.9 | 5.05 |
| 5 | -Br | -H | 3.67 | 0.23 | -1.16 | 12.5 | 4.90 |
| 6 | -Br | -OH | 3.49 | 0.23 | -1.16 | 2.1 | 5.68 |
This table contains hypothetical data for illustrative purposes.
By analyzing such data, a medicinal chemist can begin to formulate a hypothesis about the structural requirements for potent activity, such as the potential benefit of a halogen at the R1 position and a hydrogen bond donor/acceptor at the R2 position.
Chemical Reactivity and Derivatization Pathways
Reactions at the Bromine Moiety
The bromine atom is attached to a benzylic carbon, rendering it a versatile handle for synthetic modifications. Unlike the more inert aryl bromides, benzylic bromides are highly susceptible to reactions involving the cleavage of the carbon-bromine bond.
The C-Br bond in the 4-bromobenzyl group is readily displaced by a wide range of nucleophiles. Due to the stability of the resulting benzylic carbocation, these reactions can proceed through either an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and reaction conditions. nsf.gov For instance, the weakly nucleophilic nitrogen of a sulfonamide can react with benzyl (B1604629) bromide, likely via an SN1-like pathway involving the stable benzylic carbocation. nsf.gov
Common nucleophiles that can be employed to displace the bromide include:
Oxygen nucleophiles: Hydroxides, alkoxides, and carboxylates to form alcohols, ethers, and esters, respectively.
Nitrogen nucleophiles: Ammonia (B1221849), primary/secondary amines, and azides to yield primary/secondary/tertiary amines and benzyl azides. libretexts.org The use of phthalimide (B116566) anion followed by hydrolysis (the Gabriel synthesis) is a classic method for forming primary amines from alkyl halides. libretexts.org
Sulfur nucleophiles: Thiolates and thiourea (B124793) to generate thioethers and isothiuronium (B1672626) salts, which can be hydrolyzed to thiols.
Carbon nucleophiles: Cyanide ions to form nitriles, which can be further hydrolyzed to carboxylic acids.
The reaction is typically performed in a polar solvent to facilitate the departure of the bromide leaving group and, in the case of SN1 reactions, to stabilize the carbocation intermediate.
The benzylic bromide moiety is an excellent electrophile for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.orgnih.gov
The Suzuki-Miyaura coupling is a particularly notable example, enabling the formation of a C(sp³)–C(sp²) bond by reacting the benzylic bromide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction facilitates the synthesis of diarylmethane structures. nih.govnih.gov While benzyl halides are common coupling partners, derivatives such as benzyl acetates can also be used. nih.govnih.gov
A variety of other cross-coupling reactions can also be envisioned at this position:
Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper, to install an alkynyl group. rsc.org
Negishi Coupling: Reaction with organozinc reagents, which offers high functional group tolerance. nih.gov
Heck Coupling: While less common for benzylic halides, reaction with alkenes under specific catalytic conditions can lead to the formation of substituted styrenes.
These reactions provide a robust platform for introducing diverse aryl, heteroaryl, alkyl, and alkynyl substituents at the benzylic position, significantly expanding the molecular diversity accessible from N-(4-Bromobenzyl)-4-methoxybenzamide.
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | Diarylalkane |
| Negishi | Benzylic Zinc Reagent | CoCl₂, isoquinoline | - | THF/MTBE | Diarylalkane |
| Sonogashira (sp-sp³) | Lithium Acetylide | [Pd(μ-I)PᵗBu₃]₂ | - | THF | Benzyl Alkyne |
Reactions at the Amide Linkage
The amide bond, while generally stable, can undergo several transformations under specific conditions.
The amide linkage in this compound can be cleaved through hydrolysis under either acidic or basic conditions. osti.gov This reaction breaks the C-N bond, yielding 4-methoxybenzoic acid and 4-bromobenzylamine (B181089). youtube.com
Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong mineral acid (e.g., HCl, H₂SO₄). The mechanism proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water.
Base-catalyzed hydrolysis requires heating with a strong base (e.g., NaOH, KOH). The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the amide anion. osti.gov
As a secondary amide, the nitrogen atom bears a proton that can be abstracted by a sufficiently strong base (e.g., sodium hydride, NaH) to form a resonance-stabilized amidate anion. stackexchange.com This anion is a potent nucleophile and can react with various electrophiles.
N-Alkylation: The amidate can be alkylated by reacting it with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form a tertiary amide. researchgate.netnih.govacs.org
N-Acylation: Reaction of the amidate with an acylating agent, such as an acyl chloride or anhydride, will yield an imide derivative. bath.ac.uk
These reactions provide a means to introduce additional substituents directly onto the amide nitrogen, further modifying the compound's steric and electronic properties.
Modifications of the Methoxy (B1213986) Group
The methoxy group (-OCH₃) on the benzoyl ring is an aryl methyl ether. The ether linkage is generally robust but can be cleaved to reveal the corresponding phenol. This demethylation is a common transformation in natural product synthesis and medicinal chemistry.
The most common method for demethylation involves treatment with strong reagents that can break the aryl C-O bond.
Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers. The reaction is typically performed at low temperatures in an inert solvent like dichloromethane.
Strong Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can also be used, often at elevated temperatures.
Other Reagents: Certain aluminum halide reagents have been shown to be effective for the regioselective demethylation of para-methoxy groups in related systems. google.com
Successful demethylation of this compound would yield N-(4-Bromobenzyl)-4-hydroxybenzamide, introducing a phenolic hydroxyl group that could be used for subsequent functionalization, such as O-alkylation or esterification.
Reductions and Oxidations of Aromatic Rings and Functional Groups
The selective reduction or oxidation of specific components within this compound can yield a range of derivatives. The reactivity of each part of the molecule—the amide, the methoxy-substituted ring, and the bromo-substituted ring—can be targeted under specific conditions.
Reductions:
The amide functionality in this compound can be reduced to the corresponding secondary amine, (4-bromobenzyl)(4-methoxybenzyl)amine. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄).
The aromatic rings of this compound present distinct opportunities for reduction. The 4-methoxybenzoyl ring, being electron-rich, is a candidate for Birch reduction. This reaction, employing a solution of an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source, can reduce the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. Studies on benzamide (B126) and its N-substituted derivatives have shown that the amide group itself is typically not reduced under Birch conditions. pacific.edu The reaction of benzamide can yield 1,4-dihydrobenzamide. pacific.edu The success and yield of this reduction can be influenced by the choice of alcohol and the workup procedure, particularly the addition of a quenching agent like ammonium (B1175870) chloride to prevent disproportionation of the dihydro product. pacific.edu For this compound, the electron-donating methoxy group would direct the reduction of its attached ring.
Conversely, the 4-bromobenzyl ring can be targeted for dehalogenation. Catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source, can be employed to selectively remove the bromine atom, yielding N-benzyl-4-methoxybenzamide. This chemoselective reduction is common for aryl halides and is generally compatible with amide and methoxy functionalities.
Below is a table summarizing potential reduction products of this compound and the typical reagents used.
| Starting Material | Reagent(s) | Product | Transformation |
| This compound | LiAlH₄ | (4-Bromobenzyl)(4-methoxybenzyl)amine | Amide reduction |
| This compound | Na/NH₃, ROH | N-(4-Bromobenzyl)-1,4-dihydro-4-methoxybenzamide | Birch reduction of the methoxy-substituted ring |
| This compound | H₂, Pd/C | N-Benzyl-4-methoxybenzamide | Dehalogenation |
Oxidations:
Oxidative transformations of this compound could potentially target the aromatic rings or the benzylic position. However, direct oxidation of the aromatic rings often requires harsh conditions and may lack selectivity, leading to complex mixtures of products.
A more synthetically useful oxidation would be the oxidative dearomatization of the electron-rich 4-methoxybenzoyl ring. While specific studies on this substrate are not available, analogous transformations on anisole (B1667542) derivatives have been achieved through electrochemical methods. researchgate.net Such a reaction could potentially lead to the formation of spirocyclic compounds if an appropriate intramolecular nucleophile is present or introduced.
The benzylic carbon of the 4-bromobenzyl group is another potential site for oxidation, although this can be challenging without affecting other parts of the molecule.
Cyclization and Heterocyclic Annulation Strategies
The structure of this compound is well-suited for intramolecular cyclization reactions to form various heterocyclic systems, most notably isoindolinones. These reactions often proceed via activation of the C-Br bond or a C-H bond on one of the aromatic rings, followed by an intramolecular nucleophilic attack by the amide nitrogen or another part of the molecule.
Palladium-Catalyzed Intramolecular Cyclization:
Palladium catalysis is a powerful tool for the synthesis of isoindolinones from N-(halobenzyl)benzamide precursors. The general strategy involves the oxidative addition of the palladium catalyst to the C-Br bond of the 4-bromobenzyl group, forming an organopalladium intermediate. This is followed by an intramolecular C-N bond formation. Such palladium-catalyzed methodologies have been developed for the synthesis of isoindolinones from related N-methoxybenzamides and styrenes, indicating the compatibility of the benzamide moiety in these catalytic cycles. nih.govfigshare.comlookchem.com For this compound, an intramolecular Heck-type reaction or a related C-H activation/C-N coupling cascade could lead to the formation of a tetracyclic system.
A plausible pathway for the synthesis of a substituted isoindolinone from this compound would involve an intramolecular Buchwald-Hartwig amination. This reaction would proceed via the palladium-catalyzed coupling of the amide N-H bond with the aryl bromide, although in this case, the bromine is on the benzyl group. A more likely pathway involves the formation of a C-C bond followed by cyclization.
Photoredox-Catalyzed Cyclization:
Visible-light photoredox catalysis has emerged as a mild and efficient method for initiating radical-mediated cyclization reactions. For this compound, a photoredox catalyst could facilitate the single-electron reduction of the C-Br bond to generate a benzylic radical. This radical could then undergo intramolecular cyclization onto the 4-methoxybenzoyl ring, followed by rearomatization to yield a fused heterocyclic product. Such photoredox-catalyzed intramolecular cyclizations of N-aryl acrylamides have been reported to produce oxindole (B195798) derivatives, demonstrating the feasibility of forming C-C bonds via radical pathways involving amide-containing substrates. mdpi.com
The following table outlines potential cyclization products from this compound and the catalytic systems that could be employed.
| Starting Material | Catalyst/Reagents | Product | Reaction Type |
| This compound | Pd catalyst, base | Substituted Isoindolinone | Intramolecular Buchwald-Hartwig amination or Heck-type reaction |
| This compound | Photoredox catalyst, visible light | Fused Heterocycle | Radical-mediated intramolecular cyclization |
These cyclization strategies offer pathways to novel polycyclic compounds with potential applications in medicinal chemistry and materials science, leveraging the inherent reactivity of the this compound scaffold.
Potential Applications in Materials Science and Catalysis
Exploration as Components in Advanced Materials
The presence of aromatic rings and functional groups that can be readily modified makes N-(4-Bromobenzyl)-4-methoxybenzamide an interesting candidate for the development of advanced organic materials.
While direct studies on the electronic properties of this compound are not extensively documented, the characteristics of its constituent parts suggest potential in organic electronics. The benzamide (B126) core provides a rigid, conjugated system that can be a component of larger chromophores or fluorophores. Theoretical studies on benzamide derivatives have focused on properties like their frontier molecular orbitals (HOMO/LUMO energy gaps), which are crucial for determining their electronic and optical behavior. The introduction of substituents, such as the 4-methoxy and 4-bromobenzyl groups, can tune these energy levels. The electron-donating methoxy (B1213986) group and the electron-withdrawing (by induction) bromine atom can create a push-pull system, which is a common strategy in the design of organic electronic materials with desirable photophysical properties. For instance, related structures like 2,1,3-benzothiadiazole (B189464) derivatives, which also feature electron-donating and -accepting moieties, are known for their high photostability and large Stokes shifts, making them useful in applications like organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov
Table 1: Predicted Electronic Properties of Related Benzamide Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Max Absorption (nm) |
|---|---|---|---|---|
| N-benzhydryl benzamide | - | - | 5.37 | 246.8 |
| N,N-diphenethyl benzamide | - | - | - | - |
| N,N-dihexyl benzamide | - | - | - | - |
| N,N-dioctyl benzamide | - | - | - | - |
Note: Data derived from theoretical studies on related compounds. Direct experimental data for this compound is not currently available.
The 4-bromobenzyl moiety of this compound serves as a reactive handle for polymerization or for grafting onto polymer backbones. The bromine atom can be transformed into a variety of functional groups suitable for different polymerization techniques. For example, it could be converted to a vinyl group for radical polymerization or serve as an initiation site for controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP).
Furthermore, a closely related compound, N-(4-bromophenyl)-2-methacrylamide, has been successfully synthesized and copolymerized with monomers like glycidyl (B131873) methacrylate (B99206) and 2-hydroxyethyl methacrylate. researchgate.netepa.gov These studies demonstrated that the incorporation of the brominated acrylamide (B121943) monomer influences the thermal properties and reactivity ratios of the resulting copolymers. researchgate.netepa.gov This suggests that an acrylamide or methacrylamide (B166291) derivative of this compound could be a valuable monomer for creating functional polymers with tailored properties. Acrylamide-based polymers are widely used in various applications, from adhesives to biomaterials, due to their high biocompatibility and the hydrogen-bonding capabilities of the amide group. fujifilm.com
Applications in Catalysis
The structural features of this compound also suggest its potential use in various catalytic applications, either as a ligand for metal-based catalysis or as an organocatalyst itself.
N-aryl and N-benzyl benzamide derivatives have been explored as ligands in transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis. The amide group can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the substituents on the aromatic rings. For instance, amide-based ligands have been employed in palladium-catalyzed Heck and Suzuki reactions. The development of efficient ligands is crucial for the success of these reactions, particularly when using challenging substrates like aryl chlorides. mdpi.comresearchgate.netresearchgate.net The this compound molecule, with its potential coordination sites at the amide oxygen and the aromatic rings, could act as a ligand for metals like palladium or nickel, influencing the catalyst's activity and selectivity in cross-coupling reactions. researchgate.netnih.gov
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major area of chemical research. Benzamide derivatives have been investigated as organocatalysts. For example, bifunctional organocatalysts bearing benzamide moieties have been used in asymmetric synthesis. researchgate.net The amide group can act as a hydrogen-bond donor, activating substrates through non-covalent interactions. While the catalytic activity of this compound itself has not been reported, its structure contains the necessary functional groups to participate in hydrogen-bond-mediated catalysis. For instance, chiral benzamide derivatives have been used to catalyze asymmetric α-amination of 1,3-dicarbonyl compounds and the synthesis of chiral 1,4-dihydropyridine (B1200194) derivatives. researchgate.netresearchgate.netnih.gov
Supramolecular Assembly and Crystal Engineering
The amide functional group is a cornerstone of supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. In the solid state, N-substituted benzamides often exhibit predictable hydrogen-bonding patterns, leading to the formation of well-defined supramolecular structures such as chains, sheets, or more complex networks. epa.govresearchgate.netnih.gov In this compound, the N-H group of the amide can act as a hydrogen-bond donor, while the carbonyl oxygen can act as an acceptor. This typically leads to the formation of N-H···O hydrogen bonds, which link molecules together.
Table 2: Common Supramolecular Synthons in Benzamide Derivatives
| Synthon Type | Description | Interacting Groups |
|---|---|---|
| C(4) Chain | A linear chain of molecules linked by hydrogen bonds. | N-H···O=C |
| R²₂(8) Dimer | A ring motif formed by two molecules through a pair of hydrogen bonds. | N-H···O=C |
| Halogen Bonding | Interaction involving the bromine atom as a Lewis acid. | Br···O, Br···N |
| π-π Stacking | Stacking of aromatic rings. | Benzene rings |
Note: This table represents common motifs observed in the crystal structures of related benzamide compounds.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of amides is a cornerstone of organic and medicinal chemistry, and there is a continuous drive towards developing more environmentally friendly and efficient methods. rsc.org For a compound like N-(4-Bromobenzyl)-4-methoxybenzamide, future research should focus on moving beyond traditional synthetic pathways, which may involve harsh reagents and generate significant waste.
Key areas for development include:
Enzymatic Synthesis: The use of enzymes, such as lipase (B570770) B from Candida antarctica, has shown promise for the sustainable formation of amide bonds. nih.govnih.gov Research into an enzymatic route to this compound could offer a highly selective and efficient method that operates under mild conditions. nih.govnih.gov
Green Solvents: The replacement of conventional organic solvents with greener alternatives, such as cyclopentyl methyl ether, is a critical aspect of sustainable chemistry. nih.govnih.gov Future synthetic protocols for this compound should explore the use of such solvents to minimize environmental impact. nih.govnih.gov
Catalytic Methods: The development of novel catalytic systems, including those based on organocatalysis or earth-abundant metals, for the direct amidation of carboxylic acids and amines presents a promising avenue. researchgate.net These methods can offer high yields and reduce the reliance on stoichiometric coupling reagents. researchgate.net
Electrosynthesis: As a greener alternative, electrosynthesis is gaining traction for the formation of amide bonds. rsc.org Investigating an electrochemical approach for the synthesis of this compound could lead to a more sustainable and atom-economical process. rsc.org
| Methodology | Advantages | Potential Application to this compound |
|---|---|---|
| Traditional Synthesis | Well-established protocols | Baseline for comparison of new methods |
| Enzymatic Synthesis | High selectivity, mild conditions, sustainable nih.govnih.gov | Greener and more efficient production |
| Green Solvents | Reduced environmental impact nih.gov | Minimization of hazardous waste |
| Catalytic Methods | High yields, atom economy researchgate.net | More efficient and cost-effective synthesis |
| Electrosynthesis | Sustainable, avoids harsh reagents rsc.org | Environmentally friendly manufacturing process |
Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the three-dimensional structure of this compound is crucial for elucidating its properties and potential interactions with biological targets. While standard spectroscopic techniques provide basic structural information, advanced methods can offer deeper insights.
Future research should employ:
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are powerful tools for the unambiguous assignment of all proton and carbon signals, providing detailed information about the connectivity of the molecule. numberanalytics.comyoutube.com This is particularly important for confirming the structure of novel analogues.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate molecular weight determination, which is essential for confirming the elemental composition of the compound and its derivatives. numberanalytics.com
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction offers the definitive determination of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This information is invaluable for computational modeling studies.
| Technique | Information Obtained | Importance for this compound Research |
|---|---|---|
| 2D NMR Spectroscopy | Detailed molecular connectivity and structure numberanalytics.comyoutube.com | Unambiguous structural confirmation of new derivatives |
| High-Resolution Mass Spectrometry | Precise molecular formula numberanalytics.com | Confirmation of elemental composition |
| X-ray Crystallography | Definitive 3D structure in the solid state | Provides a basis for computational modeling and understanding intermolecular forces |
Integration of Machine Learning in Computational Studies
Future computational studies should focus on:
Predictive Modeling: ML models can be trained on existing data for benzamide (B126) derivatives to predict various properties of new analogues, such as their biological activity, toxicity, and pharmacokinetic profiles. mdpi.comnih.gov This can help to prioritize which compounds to synthesize and test, saving time and resources. mdpi.comnih.gov
De Novo Design: Generative ML models can be used to design novel molecules with desired properties from scratch. frontiersin.org By providing the model with a set of desired characteristics, it can generate new chemical structures based on the this compound scaffold that are predicted to be active.
Target Identification: If this compound shows biological activity, ML-based approaches can be used to predict its potential protein targets by comparing its structural features to those of known ligands for various proteins.
Design of Next-Generation Chemically Reactive Analogues
To explore the potential biological targets and mechanism of action of this compound, the design of chemically reactive analogues is a powerful strategy. These analogues can be used as chemical probes to identify binding partners in a cellular context.
Future research in this area should involve:
Photoaffinity Labeling: The incorporation of a photoreactive group, such as a diazirine or benzophenone, into the structure of this compound would allow for the formation of a covalent bond with its target protein upon photoirradiation. unimi.it
Affinity-Based Probes: An alternative approach is to introduce a reactive electrophilic group that can form a covalent bond with a nucleophilic residue in the binding pocket of a target protein. nih.gov
Clickable Probes: The inclusion of a "clickable" handle, such as an alkyne or azide, in the probe design allows for the subsequent attachment of a reporter tag (e.g., a fluorophore or biotin) for visualization and enrichment of the labeled proteins. frontiersin.orgnih.gov
Expansion into Emerging Areas of Chemical Science
The benzamide scaffold is present in a wide range of biologically active compounds, and this compound could serve as a starting point for the development of new therapeutic agents. ontosight.airesearchgate.net
Potential areas for expansion include:
Anticancer Agents: Many benzamide derivatives have shown promise as anticancer agents by targeting various pathways involved in cancer progression. ontosight.ainih.gov The this compound scaffold could be explored for its potential to inhibit cancer cell growth.
Antimicrobial Agents: The emergence of antimicrobial resistance is a major global health threat, and there is an urgent need for new antibiotics. nih.gov The benzamide moiety is found in some antimicrobial compounds, and derivatives of this compound could be screened for antibacterial and antifungal activity. nih.gov
Neurological Disorders: Substituted benzamides have been used in the treatment of various neurological and psychiatric disorders. nih.govresearchgate.net The potential of this compound and its analogues to modulate targets in the central nervous system warrants investigation.
Q & A
Basic: What synthetic strategies are optimal for preparing N-(4-Bromobenzyl)-4-methoxybenzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling 4-methoxybenzoic acid derivatives with 4-bromobenzylamine. A common approach uses carbodiimide-based coupling reagents (e.g., DCC or EDC) with HOBt to activate the carboxylic acid, enabling efficient amide bond formation . Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred to stabilize intermediates and enhance reactivity.
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions like epimerization or hydrolysis.
- Purification : Column chromatography or recrystallization ensures high purity (>95%).
For optimization, reaction monitoring via TLC or HPLC is critical to identify byproducts (e.g., unreacted starting materials or hydrolyzed intermediates) .
Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?
Answer:
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELX (e.g., SHELXL for refinement) provides atomic-level resolution of bond lengths, angles, and torsion angles, critical for confirming regiochemistry and stereochemistry . For example:
- Disorder analysis : Bromine’s heavy atom effect aids in resolving electron density maps, clarifying positional disorder in the benzyl group.
- Hydrogen bonding : SC-XRD can identify intermolecular interactions (e.g., N–H···O=C), which influence packing and stability .
Contradictions in NMR data (e.g., overlapping signals) can be resolved by cross-referencing crystallographic results with spectroscopic data .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR :
- ¹H/¹³C NMR : Confirm the presence of the 4-bromobenzyl group (δ ~4.4 ppm for –CH₂–, δ ~120–140 ppm for aromatic carbons) and methoxy resonance (δ ~3.8 ppm for –OCH₃) .
- 2D NMR (COSY, HSQC) : Resolve coupling networks and assign quaternary carbons.
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) confirm bond formation.
- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How do electronic effects of the 4-bromo and 4-methoxy substituents influence the compound’s reactivity in medicinal chemistry applications?
Answer:
- Electron-withdrawing bromine : Enhances electrophilicity of the benzyl group, facilitating nucleophilic substitutions (e.g., Suzuki couplings for derivatization) .
- Electron-donating methoxy : Stabilizes the amide via resonance, reducing hydrolysis susceptibility. This duality makes the compound a versatile scaffold for targeting enzymes (e.g., kinases) or receptors requiring both hydrophobic and polar interactions .
Contradictions in bioactivity data (e.g., variable IC₅₀ values) may arise from substituent-dependent conformational flexibility, resolved via molecular docking or MD simulations .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light sensitivity : The bromine atom increases susceptibility to photodegradation; store in amber vials under inert gas (N₂/Ar) .
- Temperature : –20°C for long-term storage; avoid repeated freeze-thaw cycles to prevent amide bond cleavage.
- Moisture : Desiccants (e.g., silica gel) prevent hydrolysis of the methoxy group or amide .
Advanced: How can researchers address conflicting data in the compound’s biological activity across different assays?
Answer:
- Assay validation : Cross-test in orthogonal assays (e.g., fluorescence polarization vs. SPR for binding studies) to rule out false positives .
- Solvent effects : DMSO stock concentration (>10% v/v) may denature proteins, leading to artifactual inhibition; optimize to ≤1% .
- Metabolite interference : LC-MS/MS can identify degradation products (e.g., debrominated analogs) that may skew activity .
Basic: What are the computational approaches to model the compound’s interaction with biological targets?
Answer:
- Docking (AutoDock Vina, Glide) : Predict binding poses in enzyme active sites (e.g., PDE-IV, MMPs) using crystal structures from the PDB .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with activity to guide analog design .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., CYP inhibition) .
Advanced: How can regioselectivity challenges in derivatizing the 4-bromobenzyl group be mitigated?
Answer:
- Transition metal catalysis : Pd-mediated cross-couplings (e.g., Buchwald-Hartwig for amine introduction) require careful ligand selection (e.g., XPhos) to avoid dehalogenation .
- Protecting groups : Temporary protection of the amide (e.g., Fmoc) prevents unwanted side reactions during functionalization .
Contradictions in yield (e.g., Pd vs. Cu catalysts) are resolved by screening bases (K₂CO₃ vs. Cs₂CO₃) and solvents (toluene vs. dioxane) .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential dust/aerosol formation .
- Waste disposal : Halogenated waste streams for bromine-containing byproducts .
Advanced: How does the compound’s solid-state packing affect its solubility and formulation in drug delivery studies?
Answer:
- Polymorphism screening : Differential scanning calorimetry (DSC) identifies stable crystalline forms with improved solubility .
- Co-crystallization : Co-formers (e.g., succinic acid) disrupt dense packing, enhancing dissolution rates .
Contradictions in bioavailability (e.g., in vivo vs. in vitro) may stem from amorphous content, quantified via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
